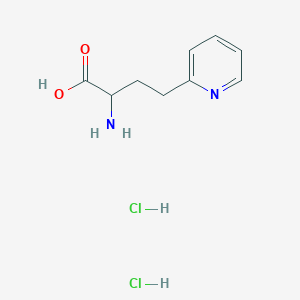

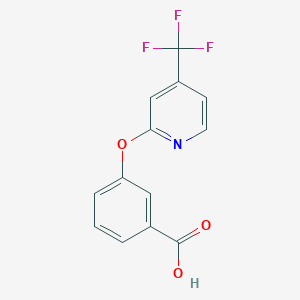

![molecular formula C17H16N2O2 B2951350 2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 301223-08-5](/img/structure/B2951350.png)

2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione” is a chemical compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The chemical structures of the compounds are confirmed by methods of elemental and spectral analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of the keto group with an amine to produce an aromatic amine product . This is the first time a substituted amino group has been introduced into the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined based on Lipiński’s rule . The molecular formula of “2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione” is C17H16N2O2 and its molecular weight is 280.32 .Scientific Research Applications

Comprehensive Analysis of 2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione Applications

Pharmaceutical Research: Isoindoline-1,3-dione derivatives have been explored for their potential in pharmaceutical applications. They have shown promise as modulators of dopamine receptors, which could be beneficial in developing antipsychotic agents . Additionally, their ability to inhibit β-amyloid protein aggregation suggests potential use in Alzheimer’s disease treatment .

Analgesic Activity: New derivatives of isoindoline-1,3-dione have been synthesized as analogs to compounds with confirmed analgesic activity . This indicates that our compound may also be researched for its pain-relieving properties.

Anticancer Properties: Some isoindoline-1,3-dione derivatives have been evaluated for their anticancer properties. For instance, certain compounds induced apoptosis and necrosis in cancer cells , suggesting that our compound could be investigated for similar effects.

Chemical Synthesis: Isoindoline-1,3-diones are used in various chemical syntheses due to their reactivity. They serve as building blocks for designing new molecules with a wide range of applications .

Biological Activity Studies: The biological activities of isoindoline-1,3-dione derivatives are diverse and significant. Studies have focused on understanding their interactions with biological systems, which could lead to various clinical applications .

Antidote Development: Isoindoline-1,3-dione derivatives have been implicated in antidote development for neutralizing agents like heparin , indicating a potential application in emergency medicine or surgery.

Future Directions

properties

IUPAC Name |

2-[(2-ethylanilino)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-12-7-3-6-10-15(12)18-11-19-16(20)13-8-4-5-9-14(13)17(19)21/h3-10,18H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLVBZLISCEGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

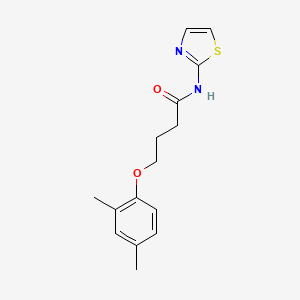

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B2951272.png)

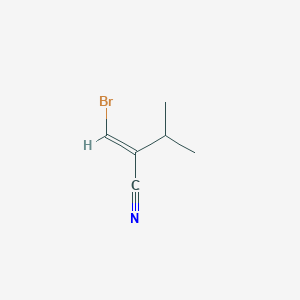

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)

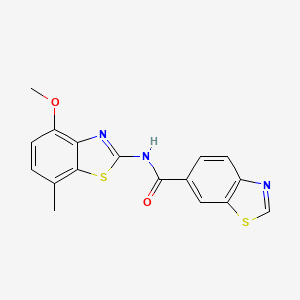

![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)

![2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951284.png)

![2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2951286.png)

![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)